molecular formula C14H25N3O3 B2744966 N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide CAS No. 2034283-32-2

N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide

Cat. No.: B2744966
CAS No.: 2034283-32-2
M. Wt: 283.372
InChI Key: HLSUQLPHMQCPTA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((tetrahydrofuran-3-carboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C14H25N3O3 and its molecular weight is 283.372. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Central Nervous System Agents : A study described the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, highlighting the chemical synthesis and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofurans] and their secondary amine analogues. These compounds exhibited marked inhibition of tetrabenazine-induced ptosis, a property associated with antidepressants, demonstrating significant antitetrabenazine activity, especially for the cis-3'-phenyl series. The cis secondary amine was identified as approximately twice as potent as the cis tertiary amine, indicating potential for development as antidepressants or central nervous system agents (Martin et al., 1981).

  • Polyamide Synthesis : Research on the syntheses of polyamides containing theophylline and thymine involved the synthesis of dicarboxylic acid derivatives followed by polycondensation with diamines. These polyamides, with molecular weights in the range of about 2000–6000, demonstrated solubility in DMSO and formic acid, and certain derivatives were also water-soluble, suggesting their utility in material science and possibly in drug delivery applications (Hattori & Kinoshita, 1979).

Anticonvulsant Activity and SAR

  • Anticonvulsant Compounds : Another study focused on the synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. This research highlighted the synthesis of a variety of analogues and their evaluation for anticonvulsant activity, identifying several compounds with significant activity in the MES test in mice. The findings provide a basis for the development of new agents for the treatment of tonic-clonic and partial seizures (Ho et al., 2001).

Reversible Hydrogen Storage

  • Hydrogen Storage Applications : The usability of substituted piperidines and octahydroindoles as reversible organic hydrogen storage liquids for hydrogen-powered fuel cells was compared. Theoretical and experimental findings indicated that attaching electron-donating or conjugated substituents to the piperidine ring greatly increases the rate of catalytic dehydrogenation. This research points towards potential applications in sustainable energy storage solutions (Cui et al., 2008).

Properties

IUPAC Name

N,N-dimethyl-4-[(oxolane-3-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-16(2)14(19)17-6-3-11(4-7-17)9-15-13(18)12-5-8-20-10-12/h11-12H,3-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSUQLPHMQCPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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